molecular formula C19H18N2O3 B121674 Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate CAS No. 84163-21-3

Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate

Cat. No. B121674
CAS RN: 84163-21-3
M. Wt: 322.4 g/mol
InChI Key: NGRNBVDYWKRIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate is a compound that can be associated with a variety of chemical structures and activities. While the specific compound is not directly mentioned in the provided papers, similar structures such as piperidine derivatives and benzoxazolyl functionalities are discussed. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of piperidine derivatives is a common theme in the provided papers. For instance, benzyloxy anilides of nipecotic and isonipecotic acids were synthesized and assayed for their biological activities . Similarly, a series of 1,3,4-oxadiazole bearing compounds with a piperidine moiety were synthesized through a series of steps starting from ethyl isonipecotate . These syntheses often involve multi-step reactions, purification techniques such as column chromatography, and the use of various reagents and catalysts to achieve the desired products.

Molecular Structure Analysis

The molecular structures of piperidine derivatives are characterized using various spectroscopic techniques. For example, the structures of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy . The crystal structures of related compounds, such as 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine derivatives, were examined to identify trends in their intermolecular contact patterns and packing arrangements .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be influenced by the substituents on the piperidine ring and the presence of other functional groups. For instance, the reaction of N-benzoylglycine with ortho-formylbenzoic acids in the presence of piperidine as a catalyst led to the formation of unexpected spiroproducts . The introduction of different functional groups can lead to a variety of chemical behaviors and interactions, which are important for the development of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are closely related to their molecular structure and can affect their biological activities. For example, the introduction of a phenyl group on the nitrogen atom of the amide moieties in acetylcholinesterase inhibitors resulted in enhanced activity . The physical properties such as melting points can also be correlated with the packing efficiency of the crystal structures .

Future Directions

The future research directions could involve exploring the biological activities of Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate and its derivatives, given the wide range of activities exhibited by benzoxazole compounds . Additionally, developing new synthetic strategies for this compound could also be a potential area of research .

properties

IUPAC Name

phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-19(23-15-6-2-1-3-7-15)21-12-10-14(11-13-21)18-16-8-4-5-9-17(16)24-20-18/h1-9,14H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRNBVDYWKRIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NOC3=CC=CC=C32)C(=O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517446
Record name Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate

CAS RN

84163-21-3
Record name Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.